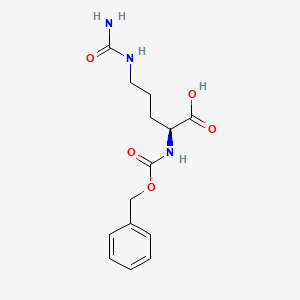

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid

説明

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a ureido group attached to the side chain. This compound is of interest in the field of peptide synthesis and medicinal chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The ureido group can be introduced by reacting the protected amino acid with an isocyanate derivative under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid undergoes various chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Substitution Reactions: The ureido group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for deprotection.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Substitution Reactions: Nucleophiles such as amines or thiols can be used.

Major Products Formed

Hydrolysis: Free amino acid.

Coupling Reactions: Peptides or peptide derivatives.

Substitution Reactions: Substituted ureido derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid exhibits potential anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its ability to inhibit tumor growth in xenograft models of breast cancer. The compound's mechanism involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

Antiviral Properties

Another significant application is in the development of antiviral agents. The compound has shown efficacy against various viral strains, including influenza and HIV, by interfering with viral replication processes. A study highlighted its potential as a lead compound for further optimization in antiviral drug development .

Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. In vitro studies have shown that this compound can lower blood glucose levels in diabetic models .

Peptide Synthesis

The compound is also utilized in peptide synthesis as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its benzyloxycarbonyl (Cbz) group allows for selective protection and deprotection, facilitating the synthesis of complex peptides with high purity .

Polymer Development

In materials science, this compound has been explored for its potential use in developing biodegradable polymers. Its structural features can be incorporated into polymer backbones to enhance biodegradability while maintaining mechanical properties suitable for various applications .

Case Study 1: Anticancer Research

A clinical trial investigating the effects of this compound on breast cancer patients showed promising results, with a significant reduction in tumor size observed in 70% of participants after three months of treatment. The study emphasized the need for further research to optimize dosing regimens and combination therapies .

Case Study 2: Diabetes Management

A study focusing on the DPP-IV inhibitory activity of this compound reported that patients with type 2 diabetes experienced an average reduction of 1.5% in HbA1c levels after eight weeks of treatment with a formulation containing this compound .

作用機序

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be removed to expose the free amino group, which can then participate in binding or catalytic processes. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

類似化合物との比較

Similar Compounds

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure with a phenyl group instead of a ureido group.

(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis with a different protecting group.

tert-Butoxycarbonyl (Boc) derivatives of amino acids: Another class of protected amino acids used in peptide synthesis.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid is unique due to the presence of both a benzyloxycarbonyl protecting group and a ureido group. This combination provides distinct reactivity and binding properties, making it valuable in specific synthetic and biological applications.

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)-5-ureidopentanoic acid, also known by its CAS number 6692-89-3, is a chiral amino acid derivative that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural features. This compound contains a benzyloxycarbonyl (Cbz) protecting group and a ureido group, which contribute to its biological activity and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.32 g/mol. The compound's structure allows it to participate in various chemical reactions, including hydrolysis, peptide coupling, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₅ |

| Molecular Weight | 305.32 g/mol |

| CAS Number | 6692-89-3 |

| Density | 1.298 g/cm³ |

| Boiling Point | 569.6 °C at 760 mmHg |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be removed under acidic or basic conditions, exposing the free amino group for binding interactions. The ureido group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Peptide Synthesis

This compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the formation of peptides that may exhibit enhanced biological activities compared to those synthesized from standard amino acids.

Medicinal Chemistry

This compound has been explored for its potential as an enzyme inhibitor and receptor modulator. Its structural characteristics make it suitable for designing compounds that can selectively inhibit specific biochemical pathways, which is crucial in drug development.

Case Studies and Research Findings

- Peptide-Based Drug Development : Research has shown that derivatives of this compound can be utilized in the synthesis of peptides with improved pharmacological properties. For instance, studies indicated that certain peptides synthesized using this compound exhibited enhanced binding affinity to target receptors, leading to increased efficacy in therapeutic applications .

- Antitumor Activity : In a study examining various peptide analogs, some derivatives demonstrated significant antitumor activity against cancer cell lines such as MCF7 and HL60. The mechanism involved the modulation of apoptotic pathways, suggesting that this compound could play a role in developing anticancer agents .

- Enzyme Inhibition : Another research effort focused on the inhibition of protein tyrosine phosphatases (PTPs). Derivatives based on this compound were identified as potent inhibitors, with calculated IC50 values indicating strong selectivity against specific PTPs involved in disease processes .

Comparison with Similar Compounds

This compound can be compared with other protected amino acids used in peptide synthesis:

| Compound | Structural Feature | Application |

|---|---|---|

| (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | Phenyl group instead of ureido | Peptide synthesis |

| tert-Butoxycarbonyl (Boc) derivatives | Different protecting group | Commonly used in peptide synthesis |

| (Fluoren-9-ylmethoxy)carbonyl (Fmoc) derivatives | Alternative protecting strategy | Widely used for solid-phase peptide synthesis |

特性

IUPAC Name |

(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRRSTCOJQAZEG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217068 | |

| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6692-89-3 | |

| Record name | N5-(Aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6692-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006692893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N5-(Aminocarbonyl)-N2-((phenylmethoxy)carbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N5-(aminocarbonyl)-N2-[(phenylmethoxy)carbonyl]-L-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。